Glafenic acid

Overview

Description

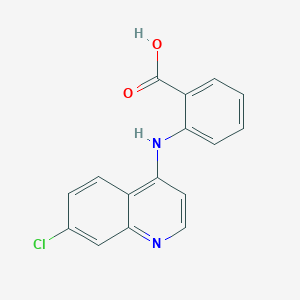

Glafenic acid, chemically known as 2-[(7-chloro-4-quinolinyl)amino]benzoic acid, is a non-narcotic analgesic agent. It is primarily used for the treatment of pain. due to severe liver toxicity and a high incidence of anaphylaxis, its use has been limited and it has been withdrawn from the market in many countries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of glafenic acid involves the esterification of 2-[(7-chloro-4-quinolinyl)amino]benzoic acid with 2,3-dihydroxypropyl. The reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the formation of the desired ester.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.

Types of Reactions:

Reduction: The quinoline nitrogen of this compound can be reduced to its N-oxide form.

Substitution: The compound can undergo substitution reactions, especially at the chloro group on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include peroxidases such as horseradish peroxidase and myeloperoxidase.

Reduction: Reducing agents like sodium borohydride can be used for the reduction of the quinoline nitrogen.

Substitution: Substitution reactions often require the presence of a base such as sodium hydroxide.

Major Products Formed:

Hydroxythis compound: Formed through oxidation of the benzene ring.

N-oxide: Formed through the reduction of the quinoline nitrogen.

Scientific Research Applications

Therapeutic Applications in Ophthalmology

One notable application of glafenic acid is its role as a corrector for misfolded membrane proteins . A study published in Investigative Ophthalmology & Visual Science demonstrated that glafenine could rescue the trafficking defect of SLC4A11 mutants associated with corneal dystrophies. The high-throughput screening assay indicated that glafenine had an effective concentration (EC50) of approximately 1.5 μM, suggesting its potential as a therapeutic agent for treating eye diseases caused by protein misfolding .

Renal Implications and Lithogenesis

Despite its therapeutic benefits, this compound is also associated with adverse effects, particularly in the formation of renal stones. Research indicates that this compound can precipitate nephrolithiasis, especially in patients with urinary tract infections. In two case studies involving women who had been on glafenine therapy, renal calculi composed significantly of this compound were identified. The stones exhibited varying compositions, including calcium oxalate and proteins, highlighting the need for caution when prescribing glafenine to susceptible populations .

Pharmacokinetics and Safety Profile

The pharmacokinetics of this compound reveal critical insights into its metabolism and safety. A study on patients with cirrhosis demonstrated that the absorption of glafenine was significantly delayed, leading to elevated plasma concentrations of this compound. This altered pharmacokinetic profile raises concerns regarding nephrotoxicity, as the active metabolite is primarily responsible for both therapeutic effects and potential renal complications .

Analytical Applications

This compound has also been utilized in analytical chemistry for determining drug purity and stability. Techniques such as high-performance liquid chromatography (HPLC) have been employed to assess the characteristics of glafenine and its metabolites. These methods are crucial for ensuring quality control in pharmaceutical formulations containing this compound .

Mechanism of Action

Glafenic acid exerts its analgesic effects by inhibiting the synthesis of prostaglandins, which are mediators of pain and inflammation. The compound targets the cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2, thereby reducing the production of prostaglandins . This inhibition leads to a decrease in pain and inflammation.

Comparison with Similar Compounds

Mefenamic acid: Another non-steroidal anti-inflammatory drug (NSAID) with similar analgesic properties.

Ibuprofen: A widely used NSAID with similar mechanisms of action.

Naproxen: Another NSAID with similar anti-inflammatory and analgesic effects.

Uniqueness of Glafenic Acid: this compound is unique due to its specific chemical structure, which includes a quinoline ring and a chloro group. This structure contributes to its distinct bioactivation pathways and the formation of unique metabolites such as hydroxythis compound and N-oxide .

Biological Activity

Glafenic acid, a metabolite of the nonsteroidal anti-inflammatory drug glafenine, has garnered attention for its biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, presenting case studies, research findings, and data tables to illustrate its pharmacological properties.

1. Overview of this compound

This compound (chemical structure: C₁₄H₁₅NO₄S) is primarily known as a metabolite of glafenine, which is used for pain relief and anti-inflammatory purposes. The compound is characterized by its sulfonamide structure, contributing to its biological effects.

2. Pharmacokinetics

Research indicates that this compound is primarily metabolized in the liver and excreted through the kidneys. In patients with cirrhosis, pharmacokinetic studies show altered metabolism compared to healthy individuals, emphasizing the importance of understanding dosage adjustments in various populations .

3.1 Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. A study demonstrated that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models. The effective concentration (EC50) for its anti-inflammatory action was found to be around 1.5 μM .

3.2 Renal Toxicity and Lithogenesis

Despite its therapeutic potential, this compound has been associated with adverse renal effects, including nephrolithiasis (kidney stones). Case studies reveal that patients using glafenine developed renal stones composed significantly of this compound . The stones were identified as having a crystalline structure, with compositions showing high percentages of this compound alongside calcium oxalate and proteins .

Table 1: Composition of Renal Stones in Patients Using Glafenine

| Patient Age | Stone Composition (%) | Extraction Method |

|---|---|---|

| 62 | 50% Calcium Oxalate, 33% this compound, 10% Proteins | Pyelotomy |

| 69 | 75% this compound, 25% Proteins | Pyelotomy |

The mechanisms underlying the biological activity of this compound include:

- Inhibition of Cyclooxygenase (COX) Enzymes : Similar to other NSAIDs, this compound inhibits COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.

- Modulation of Ion Channels : Research indicates that this compound may influence ion channel activity, which could contribute to its analgesic properties.

5. Clinical Implications

The dual nature of this compound—its therapeutic benefits versus potential renal toxicity—highlights the need for careful patient management. Clinicians should consider individual patient factors such as liver function and history of renal issues when prescribing medications containing this compound.

6. Case Studies

Several case studies have documented the effects of this compound on patients:

- Case Study 1 : A 62-year-old female developed multiple small renal stones after four years on glafenine. Surgical extraction revealed significant amounts of this compound in the stones.

- Case Study 2 : A 69-year-old female presented with a large renal stone primarily composed of this compound, leading to acute renal failure.

These cases underscore the importance of monitoring renal function in patients receiving treatments involving glafenine or its metabolites.

Chemical Reactions Analysis

Oxidative Bioactivation via Cytochrome P450 Enzymes

Glafenic acid is formed through the oxidative metabolism of glafenine, primarily mediated by hepatic cytochrome P450 (CYP) enzymes .

-

Primary Pathway : CYP3A4 catalyzes 5-hydroxylation of glafenine’s benzene ring, forming 5-hydroxyglafenine (M3) and 5-hydroxythis compound (M4) .

-

Secondary Pathways : CYP2C19 and CYP2D6 contribute to a lesser extent (~20% combined activity) .

Mechanism :

-

Hydroxylation at the C5 position generates reactive intermediates.

-

Subsequent two-electron oxidation forms para-quinone imine intermediates.

-

These intermediates react with glutathione (GSH) to form conjugates (M1 and M2) .

Key Data :

| Enzyme | Contribution to Bioactivation | Major Metabolites Formed |

|---|---|---|

| CYP3A4 | 70–80% | M3, M4 |

| CYP2C19 | 10–15% | M3 |

| CYP2D6 | 5–10% | M4 |

Peroxidase-Mediated Oxidation

This compound derivatives undergo oxidation via peroxidases, enhancing their reactivity:

-

Horseradish Peroxidase (HRP) and Myeloperoxidase (MPO) catalyze the oxidation of 5-hydroxythis compound (M4) .

-

This pathway generates reactive oxygen species (ROS) and quinone imines, which covalently bind to cellular proteins, potentially causing hepatotoxicity .

Experimental Evidence :

Hydrolysis and Renal Metabolite Formation

This compound undergoes hydrolysis in vivo, leading to metabolites implicated in nephrotoxicity:

-

Primary Hydrolysis Products :

Clinical Observations :

-

Renal stones composed of this compound metabolites were identified in patients with prolonged glafenine use .

-

Metabolites lack calcium content, distinguishing them from typical oxalate stones .

Reductive Pathways

While less studied, reductive metabolism may occur under low-oxygen conditions:

-

Hypothetical Pathway :

Conjugation Reactions

This compound participates in phase II metabolism:

-

Glucuronidation : UDP-glucuronosyltransferases (UGTs) conjugate this compound, enhancing water solubility for excretion .

-

GSH Adduct Formation : As described in Section 1, this detoxification pathway mitigates oxidative damage but depletes cellular GSH reserves .

Reactivity in Aqueous Solutions

This compound exhibits pH-dependent stability:

-

Acidic Conditions : Protonation of the quinoline amino group reduces reactivity.

-

Alkaline Conditions : Deprotonation increases electrophilicity, accelerating adduct formation.

Properties

IUPAC Name |

2-[(7-chloroquinolin-4-yl)amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN2O2/c17-10-5-6-11-14(7-8-18-15(11)9-10)19-13-4-2-1-3-12(13)16(20)21/h1-9H,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKGKUISLUERQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C3C=CC(=CC3=NC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50146462 | |

| Record name | Glafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10440-42-3 | |

| Record name | Glafenic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010440423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glafenic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50146462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of glafenic acid and its relationship to its analgesic properties?

A1: While this compound is a major active metabolite of the analgesic drug glafenine, its specific mechanism of action and contribution to the analgesic effects are not fully elucidated in the provided research papers. Further studies are needed to determine if this compound possesses inherent analgesic properties or acts as an active metabolite contributing to the overall efficacy of glafenine.

Q2: How does this compound interact with human serum albumin (HSA) and what is the significance of this interaction?

A: this compound exhibits strong binding affinity to HSA, specifically at the warfarin/azapropazone binding site. [] This interaction is significant because it influences the drug's distribution, free drug concentration, and potential for drug-drug interactions. In contrast, floctafenic acid, a related compound, binds to both warfarin/azapropazone and benzodiazepine sites on HSA. [] This difference in binding characteristics highlights the impact of subtle structural variations on drug-protein interactions.

Q3: Can this compound form calculi in the body, and if so, under what circumstances?

A: Yes, this compound has been found to contribute to the formation of renal pelvis stones, particularly in patients under prolonged treatment with glafenine. [] Two case studies revealed that this compound, along with calcium oxalate and proteins, formed the composition of these calculi. [] This finding suggests a potential risk associated with long-term glafenine use and highlights the importance of monitoring patients for potential complications.

Q4: How is this compound metabolized and what are the implications for potential toxicity?

A: Research indicates that this compound can undergo bioactivation in the liver, primarily by CYP3A4 and to a lesser extent by CYP2C19 and CYP2D6 enzymes. [] This bioactivation process generates electrophilic iminoquinone species that can react with glutathione, forming GSH adducts. [] The formation of these reactive metabolites suggests a possible mechanism for glafenine-induced liver toxicity observed in some patients.

Q5: What analytical techniques are commonly employed for the detection and quantification of this compound?

A5: Various analytical methods have been developed for the analysis of this compound. These include:

- Infrared (IR) Spectrophotometry: This technique allows for the identification of this compound and its metabolites in biological samples, such as renal calculi. [, ]

- High Performance Liquid Chromatography (HPLC): HPLC coupled with suitable detectors enables the separation and quantification of this compound in biological matrices like plasma. []

- Spectrophotometry and Spectrofluorimetry: These methods can be used in combination with techniques like the H-point standard additions method for the simultaneous determination of glafenine and this compound in mixtures. []

Q6: How does cirrhosis affect the pharmacokinetics of glafenine and this compound?

A: Cirrhosis significantly alters the pharmacokinetic parameters of both glafenine and this compound. [] In patients with cirrhosis, glafenine absorption is delayed and the hepatic "first-pass" effect is reduced, leading to higher plasma concentrations of glafenine. [] Additionally, the elimination half-life of both glafenine and this compound is prolonged in cirrhotic patients. [] These findings emphasize the need for dosage adjustments in patients with liver impairment to avoid potential toxicity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.